molecular formula C11H15BO4 B1335981 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde CAS No. 846023-58-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

Cat. No.: B1335981
CAS No.: 846023-58-3
M. Wt: 222.05 g/mol
InChI Key: YHEMDDZDHYKQGZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probe Synthesis

A study by Shen You-min (2014) details the synthesis of a novel near-infrared fluorescent probe derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde. This compound was synthesized through a series of reactions including electrophilic substitution, Vilsmeier reaction, bromination, and coupling with Bis(pinacolato) diboron, and its structure was characterized by 1H NMR and IR spectroscopy (Shen You-min, 2014).

Organic Electron Donor Synthesis

Elham N. Bifari and R. El-Shishtawy (2021) synthesized new organic electron-donors derived from carbazole and phenothiazine, using this compound. The compounds were synthesized via multistep reactions, including alkylation, formylation, bromination, and borylation, and were characterized using IR, 1H NMR, 13C NMR, and HRMS (Bifari & El-Shishtawy, 2021).

Crystal Structure and DFT Study

P.-Y. Huang et al. (2021) conducted a study on boric acid ester intermediates, which included compounds derived from this compound. They performed crystallographic and conformational analyses and used density functional theory (DFT) to investigate the molecular structures, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Vibrational Properties Studies

Qing-mei Wu et al. (2021) synthesized compounds involving this compound and conducted vibrational properties studies using spectroscopy and DFT calculations. They analyzed the spectroscopic data, geometrical parameters, and molecular electrostatic potential, contributing to a deeper understanding of these compounds' properties (Wu et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. In a Suzuki-Miyaura reaction, the boronic ester would typically react with a halide or pseudohalide under palladium catalysis .

Safety and Hazards

Like other boronic esters, this compound could potentially be irritating to the skin and eyes . Proper safety precautions should be taken when handling it.

Future Directions

Boronic esters are a topic of ongoing research due to their usefulness in organic synthesis. Future research may explore new methods of synthesizing these compounds, new reactions they can participate in, or new applications for these reactions .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-9(6-13)14-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMDDZDHYKQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393530
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846023-58-3
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

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